molecular formula C16H14ClN5O2S B6425382 5-{3-[(5-chloropyrimidin-2-yl)oxy]piperidine-1-carbonyl}-2,1,3-benzothiadiazole CAS No. 2034633-05-9

5-{3-[(5-chloropyrimidin-2-yl)oxy]piperidine-1-carbonyl}-2,1,3-benzothiadiazole

Cat. No.: B6425382
CAS No.: 2034633-05-9
M. Wt: 375.8 g/mol
InChI Key: IPPSTCCRRLCHAN-UHFFFAOYSA-N
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Description

5-{3-[(5-chloropyrimidin-2-yl)oxy]piperidine-1-carbonyl}-2,1,3-benzothiadiazole is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a benzothiadiazole core, a piperidine ring, and a chloropyrimidine moiety. Its multifaceted structure allows it to interact with various biological targets, making it a valuable candidate for drug development and other scientific research applications.

Mechanism of Action

Target of Action

The primary target of this compound is the G-protein-coupled receptor 119 (GPR119) . GPR119 is predominantly expressed in pancreatic β-cells and in enteroendocrine cells in the gastrointestinal tract .

Mode of Action

The compound acts as an agonist to GPR119 . It stimulates glucose-dependent insulin release by direct action in the pancreas and promotes secretion of the incretin GLP-1 by action in the gastrointestinal tract . This dual mechanism of action has generated significant interest in the discovery of small molecule GPR119 agonists as a potential new treatment for type 2 diabetes .

Biochemical Pathways

The compound affects the biochemical pathways related to glucose regulation . Two of the most important mechanisms in this process are insulin release from the pancreas and incretin hormone release (glucagon-like peptide 1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP)) from the gastrointestinal tract . The compound’s action on GPR119 stimulates both these mechanisms, thereby helping to control plasma glucose levels .

Pharmacokinetics

It is noted that dosing of the compound in a single ascending dose study in normal healthy humans showed a dose-dependent increase in exposure and a trend toward increased total glp-1 plasma levels . This suggests that the compound may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties, but further studies would be needed to confirm this.

Result of Action

The compound’s action results in lowered glucose levels . A dose response was observed for glucose lowering, and statistically significant reductions were apparent at certain doses . This indicates that the compound could be effective in managing blood glucose levels, particularly in the context of type 2 diabetes .

Action Environment

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{3-[(5-chloropyrimidin-2-yl)oxy]piperidine-1-carbonyl}-2,1,3-benzothiadiazole typically involves multiple steps, starting with the preparation of the benzothiadiazole core. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The piperidine ring is then introduced via a nucleophilic substitution reaction, followed by the attachment of the chloropyrimidine moiety through an etherification reaction. The final product is obtained after purification and characterization using techniques such as NMR and mass spectrometry .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

5-{3-[(5-chloropyrimidin-2-yl)oxy]piperidine-1-carbonyl}-2,1,3-benzothiadiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives .

Scientific Research Applications

5-{3-[(5-chloropyrimidin-2-yl)oxy]piperidine-1-carbonyl}-2,1,3-benzothiadiazole has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes and protein interactions.

    Medicine: Explored as a potential therapeutic agent for treating diseases such as cancer, diabetes, and neurological disorders due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of advanced materials and as a catalyst in chemical processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-{3-[(5-chloropyrimidin-2-yl)oxy]piperidine-1-carbonyl}-2,1,3-benzothiadiazole stands out due to its unique combination of structural features, which confer distinct biological activities and chemical reactivity. Its ability to interact with multiple biological targets and undergo diverse chemical reactions makes it a versatile compound for scientific research and drug development .

Properties

IUPAC Name

2,1,3-benzothiadiazol-5-yl-[3-(5-chloropyrimidin-2-yl)oxypiperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN5O2S/c17-11-7-18-16(19-8-11)24-12-2-1-5-22(9-12)15(23)10-3-4-13-14(6-10)21-25-20-13/h3-4,6-8,12H,1-2,5,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPPSTCCRRLCHAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CC3=NSN=C3C=C2)OC4=NC=C(C=N4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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